5-(2-Butoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(2-BUTOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of its ring(s). This particular compound features a combination of phenyl, thienyl, and pyrazolo[1,5-c][1,3]benzoxazine moieties, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BUTOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Construction of the benzoxazine ring: This step may involve the cyclization of an o-aminophenol with a suitable aldehyde or ketone.
Introduction of the butoxyphenyl and thienyl groups: These groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and pressure control: Optimizing these parameters to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
5-(2-BUTOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions may yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
5-(2-BUTOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-BUTOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
- 5-(2-ETHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
Uniqueness
The uniqueness of 5-(2-BUTOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-(2-butoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H24N2O2S/c1-2-3-14-27-21-11-6-5-10-18(21)24-26-20(17-9-4-7-12-22(17)28-24)16-19(25-26)23-13-8-15-29-23/h4-13,15,20,24H,2-3,14,16H2,1H3 |
InChI Key |
YJYUIXFKRBVHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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